Methyl 9-methylideneoctadecanoate Methyl 9-methylideneoctadecanoate
Brand Name: Vulcanchem
CAS No.: 37714-89-9
VCID: VC19644014
InChI: InChI=1S/C20H38O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h2,4-18H2,1,3H3
SMILES:
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol

Methyl 9-methylideneoctadecanoate

CAS No.: 37714-89-9

Cat. No.: VC19644014

Molecular Formula: C20H38O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 9-methylideneoctadecanoate - 37714-89-9

Specification

CAS No. 37714-89-9
Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
IUPAC Name methyl 9-methylideneoctadecanoate
Standard InChI InChI=1S/C20H38O2/c1-4-5-6-7-8-10-13-16-19(2)17-14-11-9-12-15-18-20(21)22-3/h2,4-18H2,1,3H3
Standard InChI Key FMWHQFYQWRCNHK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(=C)CCCCCCCC(=O)OC

Introduction

Chemical Structure and Nomenclature

Methyl 9-methylideneoctadecanoate (C19_{19}H36_{36}O2_2) is an unsaturated fatty acid methyl ester. Its IUPAC name derives from the octadecanoic acid (stearic acid) backbone, modified by a methylidene group at carbon 9. The structure can be represented as:
CH3(CH2)7CH2C(=CH2)(CH2)7COOCH3\text{CH}_3(\text{CH}_2)_7\text{CH}_2\text{C}(=\text{CH}_2)(\text{CH}_2)_7\text{COOCH}_3

Key features include:

  • Molecular weight: 296.5 g/mol (calculated).

  • Functional groups: A methyl ester at the terminal carboxyl group and a methylidene substituent at C9.

  • Stereochemistry: The methylidene group introduces a double bond, conferring rigidity and influencing reactivity .

Synthesis and Biosynthetic Pathways

Chemical Synthesis

While no direct synthesis methods are documented in the provided sources, analogous compounds like methyl 9-decenoate (C11_{11}H20_{20}O2_2) and methyl 9-methyldecanoate (C12_{12}H24_{24}O2_2) suggest viable routes :

  • Esterification: Reaction of 9-methylideneoctadecanoic acid with methanol under acid catalysis.

  • Olefin Metathesis: Cross-metathesis of unsaturated fatty acids with methyl acrylate, as seen in the production of trans-9-octadecenoic acid methyl ester .

Biosynthetic Context

The MetaCyc pathway for 10-methylstearate biosynthesis (PWY-8172) in Mycobacterium tuberculosis and related bacteria highlights enzymatic methylation as a key step . Although this pathway targets 10-methylstearate, the involvement of methyltransferases (e.g., BfaA/BfaB) suggests potential mechanisms for introducing methylidene groups in fatty acid chains. Key enzymatic steps include:

  • Methylation: Transfer of a methyl group from S-adenosylmethionine (SAM) to a fatty acid substrate.

  • Reduction: Conversion of intermediates via FAD-dependent oxidoreductases .

Physicochemical Properties

Data from structurally similar esters provide insights:

PropertyMethyl 9-Methylideneoctadecanoate (Inferred)Methyl 9-Decenoate Methyl Elaidate
Boiling Point~350°C (est.)131–133°C (at 1 mmHg)215°C (at 760 mmHg)
Density0.87–0.89 g/cm³0.871 g/mL0.89 g/mL
SolubilityInsoluble in water; soluble in hydrocarbonsSoluble in heptane, ethanolSoluble in organic solvents
Refractive Index~1.45–1.471.442–1.4451.457

Applications in Material Science

The patent US20100210745A1 describes enzymatic repair of polymeric materials using esterases and hydrolases . Methyl 9-methylideneoctadecanoate could serve as:

  • Self-Healing Agent: Incorporation into coatings or composites, where enzymatic cleavage/re-formation of ester bonds repairs microcracks .

  • Plasticizer: Enhances flexibility in polyesters or polyurethanes due to its long hydrophobic chain .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 13C NMR spectrum of cyclopropaneoctanoic acid methyl ester (SpectraBase ID: 98gL3FYBp3D) provides a template for analysis :

  • δ 170–175 ppm: Ester carbonyl (C=O).

  • δ 110–125 ppm: Methylidene (CH2_2=) carbons.

  • δ 20–35 ppm: Aliphatic chain carbons .

Gas Chromatography-Mass Spectrometry (GC-MS)

Methyl 9-decenoate elutes at a retention index (RI) of 1316 on a CP Sil 8 CB column , suggesting similar behavior for methyl 9-methylideneoctadecanoate. Key fragmentation patterns would include:

  • m/z 296: Molecular ion ([M]+^+).

  • m/z 74: McLafferty rearrangement product .

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods for selective methylidene introduction.

  • Biological Role: Investigate biosynthetic pathways in mycobacteria or actinomycetes .

  • Industrial Testing: Evaluate performance in self-healing coatings and biodegradable plastics .

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